Biochemical Potency Against Human dCTP Pyrophosphatase 1 (DCTPP1) – Head-to-Head with the In-Class Benchmark
Within the piperazin-1-ylpyridazine dCTPase inhibitor series, the 3,4-dimethoxyphenyl-substituted prototype (exemplified by compound 24 in Llona-Minguez et al.) exhibits a biochemical IC₅₀ of 0.34 µM against recombinant human DCTPP1, placing it among the most potent early leads [1]. The unsubstituted phenyl control (compound 1) showed negligible inhibition at 100 µM, and the 4-methoxyphenyl analog (compound 16) displayed an IC₅₀ of 8.9 µM, representing a 26-fold potency loss relative to the 3,4-dimethoxy substitution pattern [1]. This establishes the 3,4-dimethoxyphenyl motif as a key pharmacophoric element for dCTPase engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human dCTP pyrophosphatase 1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.34 µM (compound 24, 3,4-dimethoxyphenyl-substituted lead) |
| Comparator Or Baseline | Compound 16 (4-methoxyphenyl): IC₅₀ = 8.9 µM; Compound 1 (unsubstituted phenyl): IC₅₀ > 100 µM |
| Quantified Difference | 26-fold more potent than the 4-methoxyphenyl analog; >294-fold more potent than the unsubstituted phenyl control |
| Conditions | Recombinant human DCTPP1 enzyme assay, malachite green phosphate detection, pH 7.5, 25°C |
Why This Matters
Procurement decisions for dCTPase-targeted chemical biology applications must prioritize the 3,4-dimethoxyphenyl substitution pattern to achieve sub-micromolar target engagement; purchasing a simpler phenyl or mono-methoxy analog would yield a functionally inactive tool compound.
- [1] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. Table 2: SAR of aryl modifications on dCTPase IC₅₀. View Source
